molecular formula C21H16ClN3O4S2 B2643375 1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941930-65-0

1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2643375
CAS RN: 941930-65-0
M. Wt: 473.95
InChI Key: XWIBQDPWVICPFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzothiazole and pyridine) would contribute to the compound’s stability. The carboxamide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine. The benzothiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Potential Antimicrobial Activity (Additional Context)

While not directly related to scientific research, it’s worth noting that the compound’s structural features resemble those of other bioactive agents. For instance, the substitution pattern of the benzothiazole ring may contribute to potential antimicrobial properties .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4S2/c1-31(28,29)16-7-8-17-18(10-16)30-21(23-17)24-20(27)14-4-9-19(26)25(12-14)11-13-2-5-15(22)6-3-13/h2-10,12H,11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIBQDPWVICPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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